molecular formula C17H24FN3O6S B2426528 N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 872987-15-0

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2426528
CAS No.: 872987-15-0
M. Wt: 417.45
InChI Key: VCIDLWVQMFZIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H24FN3O6S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O6S/c1-12-10-13(18)4-5-14(12)28(25,26)21-7-3-9-27-15(21)11-20-17(24)16(23)19-6-2-8-22/h4-5,10,15,22H,2-3,6-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIDLWVQMFZIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H24FN3O5S. The compound features a complex structure characterized by:

  • A sulfonamide group.
  • A substituted oxazinan ring.
  • Hydroxypropyl and oxalamide functionalities.

Structural Analysis

The structural integrity and conformation of the compound can be analyzed using techniques such as:

  • Fourier-transform infrared spectroscopy (FTIR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Useful for determining molecular weight and structure confirmation.

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that the presence of fluorine in aromatic systems can enhance biological efficacy .

Table 1: Comparison of Anticancer Activities of Similar Compounds

CompoundActivity TypeCell Lines TestedReference
Fluorinated benzothiazolesAntiproliferativeBreast, renal, ovarian
Schiff base organotin(IV) complexesCytotoxicHela, MCF7, HepG2
N1-((3-(4-fluoro-2-methylphenyl)...Potentially anticancerOngoing investigationsCurrent Study

The proposed mechanism for the anticancer activity includes:

  • Metabolic Activation : Similar compounds are metabolized to reactive species that can form DNA adducts, leading to cell death .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

Case Studies

A study focusing on fluorinated compounds similar to this compound found that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The biphasic dose-response observed in some cases complicates their development as chemotherapeutic agents but highlights the need for further exploration into their mechanisms .

Scientific Research Applications

Enzyme Inhibition

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-hydroxypropyl)oxalamide has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDAC6 has implications for the treatment of neurodegenerative diseases and cancer due to its role in regulating gene expression and protein function .

Cancer Research

The compound's structural complexity suggests that it may exhibit anticancer properties. Studies have indicated that compounds with similar structural motifs can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The fluorinated aromatic moiety may also enhance the compound's pharmacokinetic properties, making it a candidate for further development in oncology.

Case Study 1: HDAC6 Inhibition

A study explored the effects of various oxazinan derivatives on HDAC6 activity. This compound was shown to significantly reduce HDAC6 activity in vitro, leading to increased acetylation of histone proteins. This suggests potential therapeutic applications in diseases where HDAC6 is implicated, such as multiple myeloma and Alzheimer's disease .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's ability to induce apoptosis in prostate cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting that it may serve as a lead compound for developing new cancer therapies.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Range
Sulfonylation4-Fluoro-2-methylbenzenesulfonyl chloride, DCM, 0°C60–75%
Oxalamide CouplingEDCI/HOBt, DMF, RT50–65%

How can conflicting reports about the compound’s bioactivity (e.g., enzyme inhibition potency) be resolved experimentally?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions or compound purity. Resolve conflicts via:

  • Standardized Assays: Replicate experiments using uniform protocols (e.g., ATPase activity assays with controlled pH and temperature) .
  • Binding Affinity Validation: Use surface plasmon resonance (SPR) to measure direct target interactions, minimizing interference from assay buffers .
  • Purity Verification: Confirm compound integrity (>95% purity) via HPLC and LC-MS before bioassays .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., sulfonyl group at δ 7.8–8.2 ppm) and carbon connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns .
  • X-ray Crystallography: Resolve stereochemistry of the oxazinan ring and sulfonyl group orientation .

Q. Table 2: Key NMR Peaks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Sulfonyl aromatic7.6–8.1 (m, 3H)122–135
Oxazinan CH₂3.8–4.2 (t, 2H)65–70
Oxalamide NH9.2–9.5 (br s, 1H)-

What advanced strategies are used to study the reaction mechanisms of sulfonamide bond formation in this compound?

Level: Advanced
Methodological Answer:
Mechanistic insights into sulfonylation can be obtained via:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated intermediates to identify rate-determining steps .
  • Computational Modeling: Density functional theory (DFT) simulations to map transition states and activation energies .
  • In Situ Monitoring: ReactIR or Raman spectroscopy to detect transient intermediates (e.g., sulfonyl chloride adducts) .

How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP) for formulation studies?

Level: Basic
Methodological Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .
  • logP: Reverse-phase HPLC (C18 column) with reference standards to calculate octanol-water partition coefficients .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with degradation monitored via HPLC .

Q. Table 3: Example Physicochemical Data

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
logP2.8 ± 0.3HPLC
Melting Point168–170°CDSC

What experimental approaches are recommended for identifying biological targets of this compound?

Level: Advanced
Methodological Answer:

  • Proteome Profiling: Affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes modulating compound sensitivity .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinases, proteases) .

How should researchers address discrepancies in reported enzyme inhibition kinetics (e.g., IC₅₀ variability)?

Level: Advanced
Methodological Answer:

  • Enzyme Source Standardization: Use recombinant enzymes from the same expression system (e.g., HEK293 vs. E. coli) .
  • Substrate Competition Assays: Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural Analysis: Co-crystallize the compound with the enzyme to resolve binding modes and validate kinetic models .

What methodologies ensure compound stability during long-term storage for experimental reproducibility?

Level: Basic
Methodological Answer:

  • Storage Conditions: Lyophilized powder at -20°C under argon to prevent hydrolysis/oxidation .
  • Stabilizers: Add antioxidants (e.g., BHT) or desiccants (silica gel) in vials .
  • Periodic QC Checks: Monthly HPLC analysis to detect degradation products (>95% purity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.